2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde is a heterocyclic compound classified within the isoindole family. Isoindoles are characterized by a structure that includes a benzene ring fused with a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and bioactive molecules.
The molecular formula for 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde is , and it has a molecular weight of approximately 175.19 g/mol. The compound is cataloged under the Chemical Abstracts Service number 1163250-37-0 and can be found in various chemical databases including PubChem and BenchChem .
The synthesis of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde can be achieved through several synthetic routes. A common method involves:
In industrial settings, the production often employs catalysts such as zinc chloride to enhance reaction efficiency and yield. The optimization of reaction conditions, including temperature and solvent choice, plays a critical role in maximizing output during synthesis.
The molecular structure of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde can be described as follows:
InChI=1S/C10H9NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,6H,5,7H2The structure features a fused isoindole system with an aldehyde functional group attached to the isoindole nitrogen .
This compound is known to undergo several types of chemical reactions:
Typical reagents used include:
These reactions require specific conditions such as controlled temperatures and appropriate solvents for optimal results.
The mechanism of action for 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde involves its interaction with biological targets, notably integrin alpha v beta 3. This interaction is significant in mediating biological processes like angiogenesis (formation of new blood vessels) and tumor growth inhibition.
Key physical properties include:
Some relevant chemical properties are:
The compound's stability under various conditions makes it suitable for diverse applications in organic synthesis and medicinal chemistry .
The applications of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde span several fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: